9-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
9-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and a fused triazolo-pyrimidine ring system
Preparation Methods
The synthesis of 9-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of 2-amino-3-cyano-1-(4-methoxybenzyl)tetrahydroindole and methyl 2-aminoindole-3-carboxylate . The key steps include the formation of the pyridine ring through annelation and the protection of the indole nitrogen using the methoxybenzyl moiety . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 9-(4-chlorophenyl)-7-(4-methoxybenzyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring system. Some examples include:
2,4-disubstituted pyrano[4’,3’4,5]pyrido[2,3-b]thieno[3,2-d]pyrimidines: These compounds have shown neurotropic properties and are being investigated for their pharmacological activities.
Functionalized pyrido[2,3-b]indoles:
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H16ClN5O2 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-11-[(4-methoxyphenyl)methyl]-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C22H16ClN5O2/c1-30-17-8-2-14(3-9-17)12-27-11-10-18-19(21(27)29)20(15-4-6-16(23)7-5-15)28-22(26-18)24-13-25-28/h2-11,13H,12H2,1H3 |
InChI Key |
WSXLBFWFZQVODT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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